molecular formula C11H20N2O B7501484 Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone

Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone

Cat. No. B7501484
M. Wt: 196.29 g/mol
InChI Key: OARKNVRLIOOPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a cyclic amine that contains a piperazine ring and a cyclopropyl group. It is a white crystalline powder that is soluble in water and organic solvents. CPP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone acts as a competitive antagonist at the NMDA receptor, binding to the receptor and preventing the binding of other ligands. This results in the inhibition of the receptor's function, leading to a decrease in calcium influx and subsequent neurotransmitter release. This mechanism of action has been implicated in the potential therapeutic effects of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone.
Biochemical and Physiological Effects:
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has been found to have a wide range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the function of this receptor in isolation, without the confounding effects of other neurotransmitter systems. However, Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several areas of future research that could be pursued with Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone. One area of interest is the development of more selective NMDA receptor antagonists, which could have therapeutic applications in a variety of neurological disorders. Another area of research involves the use of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone as a tool to study the role of the NMDA receptor in addiction and substance abuse. Finally, further studies could be conducted to explore the anti-inflammatory effects of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone and its potential use in the treatment of inflammatory diseases.

Synthesis Methods

Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone can be synthesized using a variety of methods. One common method involves the reaction of 4-propan-2-ylpiperazine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-propan-2-ylpiperazine with cyclopropyl isocyanate. Both methods result in the formation of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone as a white crystalline powder.

Scientific Research Applications

Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. One area of research involves the use of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone as a tool to study the function of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in learning and memory, and Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to selectively block this receptor.

properties

IUPAC Name

cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-9(2)12-5-7-13(8-6-12)11(14)10-3-4-10/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARKNVRLIOOPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone

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